
2-Propyl-4H-3,1-benzoxathiin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyl-4H-3,1-benzoxathiin-4-one is an organic compound with the molecular formula C11H12O2S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-4H-3,1-benzoxathiin-4-one can be achieved through the reaction of propargylic alcohols with salicylic or thiosalicylic acids under catalyst-free and open-air conditions . This method is advantageous due to its simplicity and the absence of a need for catalysts, making it more environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and straightforward reaction conditions, which can be scaled up for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propyl-4H-3,1-benzoxathiin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
2-Propyl-4H-3,1-benzoxathiin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propyl-4H-3,1-benzoxathiin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s heteroatoms can engage in hydrogen bonding, and its aromatic ring can participate in π–π interactions with biological targets. These interactions can inhibit enzyme activity or block receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds are similar in structure but contain a sulfur atom in place of oxygen.
4H-3,1-Benzoxazin-4-ones: These compounds have an oxygen atom instead of sulfur and are known for their enzyme inhibitory properties.
Uniqueness
2-Propyl-4H-3,1-benzoxathiin-4-one is unique due to its specific substitution pattern and the presence of both oxygen and sulfur atoms in its structure. This combination of elements allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
6629-33-0 |
|---|---|
Molekularformel |
C11H12O2S |
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
2-propyl-3,1-benzoxathiin-4-one |
InChI |
InChI=1S/C11H12O2S/c1-2-5-10-13-11(12)8-6-3-4-7-9(8)14-10/h3-4,6-7,10H,2,5H2,1H3 |
InChI-Schlüssel |
ORSQFKFICRADEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1OC(=O)C2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




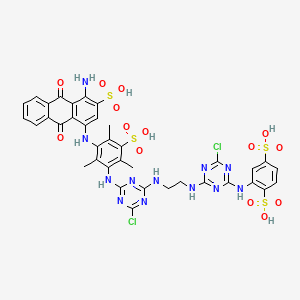

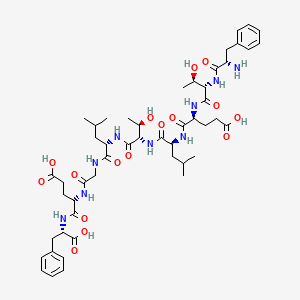

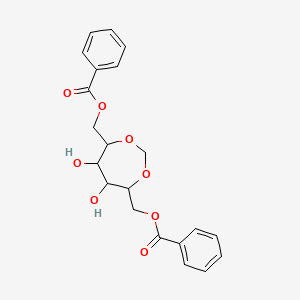

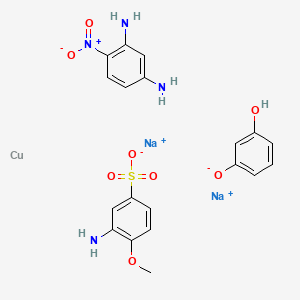
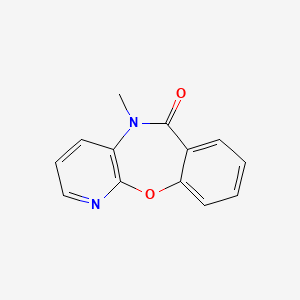
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)

![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)

